molecular formula C27H23N3OS B2386962 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922665-82-5

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2386962
CAS No.: 922665-82-5
M. Wt: 437.56
InChI Key: DKXDPGGFBNSIHV-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a 4-ethylbenzothiazole core, a naphthalene moiety, and a N-(pyridin-2-ylmethyl)acetamide side chain. The benzothiazole ring is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . Molecules featuring this nucleus have been developed for various therapeutic areas, including as central nervous system agents, antimicrobials, and anticancer drugs . The specific structural motifs present in this compound—particularly the naphthalene group and the disubstituted acetamide bridge—are recognized in scientific literature as key features in novel bioactive agents that target inflammatory pathways . This compound is supplied for research use only and is strictly not for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate or a lead compound for further optimization in drug discovery projects. It is ideal for investigating structure-activity relationships (SAR), particularly in the development of agents aimed at modulating enzymatic pathways or protein-protein interactions. The presence of multiple aromatic systems and a flexible linker suggests potential for interaction with various biological targets, making it a versatile building block in the design of novel therapeutic candidates.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-2-19-10-8-15-24-26(19)29-27(32-24)30(18-22-13-5-6-16-28-22)25(31)17-21-12-7-11-20-9-3-4-14-23(20)21/h3-16H,2,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXDPGGFBNSIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a naphthalene group, and a pyridine derivative. The molecular formula is C25H26N2OSC_{25}H_{26}N_2OS, with a molecular weight of 414.56 g/mol. Its structure can be represented as follows:

ComponentStructure
Benzo[d]thiazoleBenzo[d]thiazole
NaphthaleneNaphthalene
PyridinePyridine

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes by converting arachidonic acid into prostaglandins and thromboxanes.
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Anticancer Properties

Research has indicated that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa12.5
MCF-710.0
NCI-H46015.0

These findings suggest that this compound may have potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its utility in treating inflammatory diseases .

Case Studies

  • Neuroprotective Activity : A study investigated the neuroprotective effects of thiazole derivatives in models of ischemia/reperfusion injury. Results showed that compounds similar to this compound significantly reduced neuronal damage and improved functional recovery in animal models.
  • Cardiovascular Effects : Another case study focused on the cardiovascular effects of benzothiazole derivatives, revealing that certain compounds could decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in heart diseases .

Pharmacokinetics

Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable bioavailability; however, further research is required to elucidate its metabolic pathways and half-life.

Scientific Research Applications

Antimicrobial Activity

Numerous studies highlight the antimicrobial properties of thiazole derivatives. For instance, compounds with thiazole rings have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of naphthalene and pyridine moieties may enhance these properties due to their ability to interact with microbial cell membranes or inhibit essential bacterial enzymes.

A study on related thiazole compounds demonstrated promising results against multidrug-resistant strains of Candida species, indicating that derivatives with similar structures could also exhibit effective antifungal properties .

Anticancer Activity

The potential anticancer effects of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide have been suggested based on its structural analogs. Research on thiazole derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been evaluated against estrogen receptor-positive breast cancer cell lines (MCF7), yielding significant cytotoxic effects .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various thiazole derivatives, including those similar to this compound, researchers found that certain modifications significantly improved antibacterial activity. The study utilized agar diffusion methods to assess efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli, revealing a correlation between structural modifications and increased potency .

Case Study 2: Anticancer Screening

A recent investigation focused on the anticancer properties of a series of thiazole-based compounds demonstrated that modifications akin to those found in this compound could lead to enhanced activity against various cancer cell lines. The study employed the Sulforhodamine B assay for cytotoxicity assessment, identifying several candidates with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Features

Core Benzothiazole-Acetamide Framework

The target compound shares the N-(benzo[d]thiazol-2-yl)acetamide backbone with multiple analogs (e.g., compounds in ). Key differences lie in the substituents:

  • Naphthalen-1-yl group: Present in the target compound and ’s triazole-linked derivatives (e.g., 6a–c).
  • Pyridin-2-ylmethyl group : Similar to ’s hydrazine derivatives and ’s coumarin-thiazole hybrids. Pyridine enhances hydrogen-bonding capacity compared to purely aromatic substituents (e.g., ’s p-tolyl groups) .
  • 4-Ethylbenzothiazole : The ethyl group may improve metabolic stability compared to methoxy or nitro substituents in ’s derivatives .
Table 1: Substituent Comparison
Compound Class R₁ (Benzothiazole Substituent) R₂ (Acetamide Substituent) Key Structural Features Reference
Target Compound 4-Ethyl Naphthalen-1-yl, Pyridin-2-ylmethyl Direct naphthalene linkage N/A
(Compounds 13–18) 4-Methoxy, 4-Chloro, etc. Piperazine derivatives Flexible piperazine spacer
(6a–c) N/A Triazole-naphthalene Triazole linker, nitro groups
(4k–p) 6-Methoxy, 6-Fluoro, etc. Isoquinoline Rigid isoquinoline core

Physicochemical Properties

Melting Points and Solubility
  • The target compound’s melting point is unreported but expected to exceed 250°C due to naphthalene’s planarity (cf. ’s analogs: 240–260°C ).
  • Pyridine improves aqueous solubility compared to ’s hydrophobic piperazine derivatives (mp 269–303°C) .
Table 3: Physical Properties
Compound Class Melting Point (°C) Molecular Weight (g/mol) HPLC Purity Reference
Target Compound N/A ~447.55 N/A N/A
(13–18) 269–303 410–438 Not reported
(4k–p) 240–260 450–520 90.8–94.8%
(6a–c) Not reported ~400–450 Not reported
Enzyme Inhibition
  • highlights (R)-N-(benzo[d]thiazol-2-yl)acetamides as potent MAO-B and BChE inhibitors (IC₅₀ < 1 µM) . The target’s naphthalene group may enhance binding to hydrophobic enzyme pockets.

Q & A

Q. Basic Research Focus

  • Enzyme assays : Use fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) to measure IC50 values .
  • Microplate readers : Quantify antifungal/antibacterial activity via disc diffusion or broth microdilution (e.g., against C. albicans or A. flavus) .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Advanced Research Focus
Key structural modifications and their impacts:

  • Naphthalen-1-yl substitution : Bulky aromatic groups enhance hydrophobic interactions with target pockets .
  • Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl : 2-position improves hydrogen bonding with active-site residues .
  • Ethyl vs. methyl on benzothiazole : Longer alkyl chains increase metabolic stability but may reduce solubility .

What stability challenges arise during storage, and how can they be mitigated?

Q. Basic Research Focus

  • Hydrolysis susceptibility : The acetamide group degrades in humid conditions. Store under inert gas (N2/Ar) at –20°C .
  • Light sensitivity : Benzothiazole derivatives undergo photodegradation; use amber vials .
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition .

How can regioselectivity issues in heterocyclic ring formation be addressed during synthesis?

Q. Advanced Research Focus

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution patterns in benzothiazole synthesis .
  • Microwave-assisted synthesis : Enhances reaction uniformity, reducing byproducts in cyclization steps .
  • Protecting groups : Temporarily block reactive sites (e.g., NH in pyrazole) to direct alkylation .

Which analytical techniques are most effective for assessing purity and identifying trace impurities?

Q. Basic Research Focus

  • HPLC-MS : Detects impurities <0.1% using reverse-phase columns and tandem MS fragmentation .
  • Elemental analysis : Validates stoichiometry (C, H, N, S) within ±0.3% of theoretical values .
  • DSC/TGA : Identifies polymorphic forms and thermal degradation thresholds .

How can computational modeling predict the compound's mechanism of action or metabolic pathways?

Q. Advanced Research Focus

  • MD simulations : GROMACS or AMBER simulate binding dynamics to biological targets (e.g., kinase ATP pockets) .
  • ADMET prediction : SwissADME or pkCSM models forecast bioavailability, CYP450 interactions, and toxicity .
  • Metabolite identification : GLORYx predicts phase I/II metabolites for in silico toxicity screening .

How should conflicting bioactivity data from different assay platforms be reconciled?

Q. Advanced Research Focus

  • Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Dose-response curves : Ensure IC50 values are derived from ≥3 independent replicates to assess variability .
  • Buffer/pH effects : Test activity in physiological vs. assay-specific buffers (e.g., Tris vs. PBS) .

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